![molecular formula C18H22N2O4S B5909191 N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5909191.png)
N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide, also known as DBM hydrazide, is a chemical compound that has gained popularity in scientific research due to its unique properties. DBM hydrazide is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 365.46 g/mol. This compound is widely used in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide exerts its effects by chelating metal ions, which can lead to changes in protein structure and function. N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide has been shown to inhibit the activity of various metalloenzymes, including matrix metalloproteinases, which are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide in lab experiments is its ability to chelate metal ions selectively. This property makes it a useful tool in metalloprotein research, where the precise control of metal ions is essential. However, one of the limitations of using N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide. One potential area of research is the development of new metal chelators based on the structure of N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide. Additionally, further research is needed to explore the potential therapeutic applications of N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide in various diseases, including cancer, inflammation, and oxidative stress-related diseases. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with 3,4-diethoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide has been extensively studied for its potential use in various scientific fields. One of the most significant applications of N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide is its use as a metal chelator. N'-(3,4-diethoxybenzylidene)-4-methylbenzenesulfonohydrazide hydrazide has been shown to effectively chelate various metal ions, including copper, iron, and zinc. This property makes it a useful tool in metalloprotein research, where metal ions play a crucial role in protein structure and function.
properties
IUPAC Name |
N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-23-17-11-8-15(12-18(17)24-5-2)13-19-20-25(21,22)16-9-6-14(3)7-10-16/h6-13,20H,4-5H2,1-3H3/b19-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDGNBDTIRYSKF-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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